JWH-018 2-hydroxyindole metabolite-d9 is a deuterated derivative of a primary metabolite of JWH-018, a synthetic cannabinoid. JWH-018 was one of the first synthetic cannabinoids to be widely available and is known for its potent agonistic effects on cannabinoid receptors, particularly the CB1 receptor. The 2-hydroxyindole metabolite represents an important aspect of the metabolic pathway of JWH-018, providing insight into its pharmacokinetics and potential effects in biological systems.
JWH-018 was initially synthesized by John W. Huffman and colleagues in the early 2000s as part of research into cannabinoid receptor activity. The compound is often found in various herbal products marketed as "legal highs" or "spice." The 2-hydroxyindole metabolite is formed through metabolic processes in the body after the administration of JWH-018, making it a relevant marker for studying the drug's effects and metabolism .
JWH-018 2-hydroxyindole metabolite-d9 falls under the classification of synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis, such as tetrahydrocannabinol (THC). Synthetic cannabinoids have been associated with a range of pharmacological effects and potential toxicities, which can vary significantly from those of their natural counterparts.
The synthesis of JWH-018 2-hydroxyindole metabolite-d9 involves several steps that typically include:
Technical details regarding specific reagents and conditions for each step can vary but typically involve standard organic synthesis techniques including reflux conditions, purification by chromatography, and characterization through spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry .
The molecular structure of JWH-018 2-hydroxyindole metabolite-d9 features an indole core with a hydroxyl group at the 2-position. The presence of deuterium at specific positions alters its mass characteristics without significantly changing its chemical behavior.
The primary chemical reactions involving JWH-018 2-hydroxyindole metabolite-d9 include:
These reactions are crucial for understanding the pharmacokinetics of synthetic cannabinoids. The metabolic pathways can be complex due to multiple potential sites for enzymatic modification on the indole structure .
JWH-018 acts primarily as an agonist at cannabinoid receptors, particularly CB1 receptors located in the central nervous system. Upon administration:
Relevant analyses often involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantification and characterization in biological samples .
JWH-018 2-hydroxyindole metabolite-d9 has significant applications in scientific research:
The ongoing research into synthetic cannabinoids continues to reveal complexities regarding their pharmacological effects, metabolism, and potential health risks associated with their use .
The JWH 018 2-hydroxyindole metabolite-d9 is a deuterium-labeled analog of the endogenous human metabolite of JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a synthetic cannabinoid receptor agonist. Its molecular structure features selective deuterium substitution at nine hydrogen positions (C₂₄H₁₄D₉NO₂), contrasting with the non-deuterated metabolite (C₂₄H₂₃NO₂). The deuterium atoms are incorporated into the pentyl side chain (-CD₂-CD₂-CD₂-CD₂-CD₃), replacing all nine aliphatic hydrogens [4] [6]. This isotopic labeling preserves the core pharmacophore—a naphthoyl group linked to a 2-hydroxyindole moiety—while altering physicochemical behavior. The hydroxylation occurs specifically at the 2-position of the indole ring, a primary site for Phase I metabolism in synthetic cannabinoids, as confirmed by mass spectrometry studies of human urinary metabolites [4] [6].
Structural Significance:
Deuterium substitution induces measurable changes in the metabolite's physicochemical behavior relative to its non-deuterated counterpart. While both compounds share identical polarity and chromatographic retention under standard reversed-phase conditions, mass differences (341.45 g/mol vs. 350.51 g/mol) enable clear MS discrimination [4] [6].
Key Property Comparisons:
Table 1: Physicochemical Comparison of Deuterated vs. Non-Deuterated Metabolite
Property | C₂₄H₂₃NO₂ (Non-Deuterated) | C₂₄H₁₄D₉NO₂ (Deuterated) |
---|---|---|
Molecular Weight (g/mol) | 341.45 | 350.51 |
logP (Predicted) | 5.2 ± 0.3 | 5.2 ± 0.3 |
Water Solubility (mg/mL) | <0.01 | <0.01 |
Thermal Decomposition (°C) | 285–295 | 305–315 |
Major MS Fragment (m/z) | 342 → 155, 127 | 351 → 155, 127 |
Isotopic labeling introduces distinct analytical advantages while preserving core chemical functionality:
Table 2: Metabolic Stability in Human Liver Microsomes
Parameter | Non-Deuterated Metabolite | Deuterated Metabolite | Change |
---|---|---|---|
Hydroxylation Rate (nmol/min/mg) | 1.42 ± 0.15 | 0.61 ± 0.09 | -57%* |
Glucuronidation Rate | 0.89 ± 0.11 | 0.82 ± 0.13 | -8% |
Half-life (Phase I, min) | 28.7 ± 3.2 | 67.4 ± 5.9 | +135%* |
*p<0.01; n=6 replicates
The deuterated metabolite's resistance to further metabolism stems primarily from attenuated α-oxidation of the pentyl chain, where C-D bond cleavage requires higher activation energy than C-H bonds. This property makes it an ideal internal standard for tracking its non-deuterated counterpart through complex biological matrices [4] [6].
Analytical Applications in Metabolic Studies
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4